Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another example is the synthesis of “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, which involves condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for the Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(3,4-Dichloro-Phenyl)-1,1-Dimethyl-Urea” has a molecular weight of 233.099 .Scientific Research Applications
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N,N’-bis[(3,4-Dichlorophenyl)methyl]ethanediamide
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized from N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester and 3,4-dichlorobenzylamonium chloride .
- Methods of Application : A solution of K2CO3 in water was added to a mixture of the ester and the chloride in diethyl ether and stirred at room temperature overnight. The mixture was then washed with HCl and water, and dried .
- Results : The yield was 0.1g (7%) of a white solid .
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Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction is known for its mild and functional group tolerant conditions, and the environmentally benign nature of the organoboron reagents .
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3,4-Dichloromethylphenidate
- Scientific Field : Pharmacology
- Application Summary : 3,4-Dichloromethylphenidate is a stimulant drug related to methylphenidate .
- Methods of Application : It acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor .
- Results : It effectively boosts the levels of the norepinephrine and dopamine .
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Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction is known for its mild and functional group tolerant conditions, and the environmentally benign nature of the organoboron reagents .
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2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Some new 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives containing different five-membered heterocycles like 1,3,4-oxadiazole, 1,3,4-triazole, and 1,3,4-thiadiazole moieties were designed and efficiently synthesized .
- Methods of Application : The synthesis started from 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole .
- Results : The results of the synthesis were not provided in the source .
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3,4-Dichlorophenyl Isocyanate
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .
- Methods of Application : It is a solid, and ranges in colour from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
- Results : It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
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Saturated Five-Membered Thiazolidines and Their Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results : They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
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Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
- Methods of Application : The novel synthesis of indole derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .
- Results : The accessible clinical applications in various biological targets are critically reviewed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHJOAQICCZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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